3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide
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Overview
Description
3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is a compound that combines the structural features of thiazole and chromenone moieties The thiazole ring is known for its presence in various biologically active molecules, while the chromenone structure is a core component in many natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide typically involves the formation of the thiazole ring followed by its coupling with the chromenone moiety. One common method involves the reaction of 2-aminothiazole with a suitable chromenone derivative under acidic conditions to form the desired product. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with cellular pathways. Together, these interactions can lead to various pharmacological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of various thiazole derivatives with biological activity.
Chromenone derivatives: Compounds with similar chromenone structures that exhibit diverse pharmacological properties.
Uniqueness
3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is unique due to its combined thiazole and chromenone structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)chromen-2-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S.BrH/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15;/h1-6H,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHFAUYAFLEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610035 |
Source
|
Record name | 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-28-0 |
Source
|
Record name | 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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